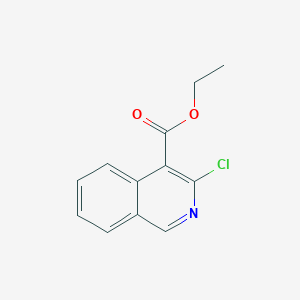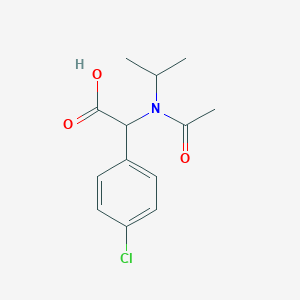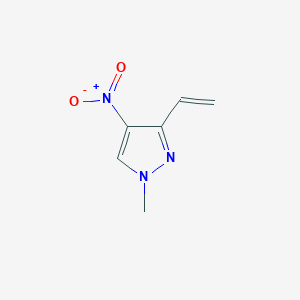
1-Methyl-4-nitro-3-vinyl-1h-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-nitro-3-vinyl-1h-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties. The presence of a nitro group and a vinyl group in this compound makes it particularly interesting for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methyl-4-nitro-3-vinyl-1h-pyrazole can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1-methyl-3-vinyl-1h-pyrazole with nitric acid can introduce the nitro group at the 4-position. Another method involves the use of hydrazine derivatives and carbonyl compounds to form the pyrazole ring, followed by nitration to introduce the nitro group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration reactions. The process requires careful control of reaction conditions, such as temperature and concentration of reagents, to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-4-nitro-3-vinyl-1h-pyrazole undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: The major product is the corresponding amine.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Methyl-4-nitro-3-vinyl-1h-pyrazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.
Industry: The compound is used in the production of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 1-methyl-4-nitro-3-vinyl-1h-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The vinyl group can participate in Michael addition reactions, leading to the formation of covalent bonds with nucleophilic sites in proteins and enzymes. These interactions can modulate the activity of enzymes and other biological molecules, leading to various biological effects.
Comparación Con Compuestos Similares
1-Methyl-4-nitro-3-vinyl-1h-pyrazole can be compared with other pyrazole derivatives, such as:
1-Methyl-3-vinyl-1h-pyrazole: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Nitro-1h-pyrazole: Lacks the vinyl group, limiting its applications in Michael addition reactions.
3,5-Dimethyl-4-nitro-1h-pyrazole: Has additional methyl groups, which can influence its reactivity and biological activity.
The unique combination of a nitro group and a vinyl group in this compound makes it particularly versatile and valuable for various applications in chemistry, biology, medicine, and industry.
Propiedades
IUPAC Name |
3-ethenyl-1-methyl-4-nitropyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c1-3-5-6(9(10)11)4-8(2)7-5/h3-4H,1H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCDIYHADVSXAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C=C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(3-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine](/img/structure/B13664416.png)

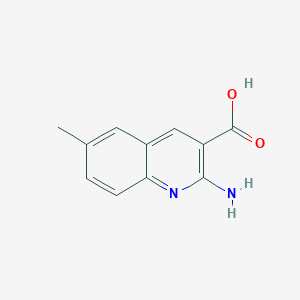
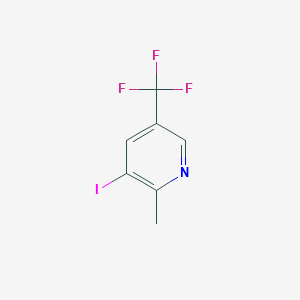
![tert-butyl 4-[6-(methylcarbamoyl)pyridin-3-yl]-3,6-dihydro-2H-pyridine-1-carboxylate](/img/structure/B13664450.png)


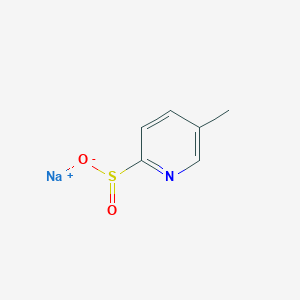
![5-((Trifluoromethyl)thio)benzo[d]thiazol-2-amine](/img/structure/B13664469.png)


